

Spectroscopic Data of 7-Bromoheptanoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 7-bromoheptanoyl Chloride

Cat. No.: B8726248

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This technical guide provides a comprehensive overview of the spectroscopic data for **7-bromoheptanoyl chloride**. Due to the limited availability of direct experimental spectra for **7-bromoheptanoyl chloride** in publicly accessible databases, this document presents a combination of expected spectroscopic values, data from analogous compounds, and detailed experimental protocols for its synthesis and characterization. This approach offers a robust framework for researchers working with this and structurally related compounds.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ BrClO	PubChem[1]
Molecular Weight	227.52 g/mol	PubChem[1]
IUPAC Name	7-bromoheptanoyl chloride	PubChem[1]
Canonical SMILES	C(CCCBr)CCC(=O)Cl	PubChem[1]
InChI Key	ITVRBQPTSLQOKK-UHFFFAOYSA-N	PubChem[1]

Spectroscopic Data

The following tables summarize the expected and comparative spectroscopic data for **7-bromoheptanoyl chloride**. Data from the analogous compounds, heptanoyl chloride and 6-bromohexanoyl chloride, are included for comparative analysis.

¹³C NMR Spectroscopy

Compound	Carbon Atom	Expected/Observed Chemical Shift (δ , ppm)	Solvent	Source
7-Bromoheptanoyl Chloride	C=O	~170-175	CDCl ₃	Expected Value[2]
CH ₂ -C=O	~45-50	CDCl ₃	Expected Value	
CH ₂ -CH ₂ -C=O	~25-30	CDCl ₃	Expected Value	
CH ₂ -CH ₂ -CH ₂ -C=O	~28-33	CDCl ₃	Expected Value	
CH ₂ -CH ₂ Br	~30-35	CDCl ₃	Expected Value[2]	
CH ₂ -CH ₂ -CH ₂ Br	~32-37	CDCl ₃	Expected Value	
Br-CH ₂	~33-38	CDCl ₃	Expected Value	
Heptanoyl Chloride	C=O	173.8	CDCl ₃	Spectral Database for Organic Compounds (SDBS)
CH ₂ -C=O	46.8	CDCl ₃	SDBS	
CH ₂ -CH ₂ -C=O	31.3	CDCl ₃	SDBS	
CH ₂ -CH ₂ -CH ₂ -C=O	28.6	CDCl ₃	SDBS	
CH ₃ -CH ₂	24.8	CDCl ₃	SDBS	
CH ₃	22.4	CDCl ₃	SDBS	
Terminal CH ₃	13.9	CDCl ₃	SDBS	
6-Bromohexanoyl Chloride	C=O	173.1	CDCl ₃	Sigma-Aldrich

CH ₂ -C=O	46.4	CDCl ₃	Sigma-Aldrich
CH ₂ -CH ₂ -C=O	32.2	CDCl ₃	Sigma-Aldrich
CH ₂ -CH ₂ Br	33.3	CDCl ₃	Sigma-Aldrich
CH ₂ -CH ₂ -CH ₂ Br	27.3	CDCl ₃	Sigma-Aldrich
Br-CH ₂	24.0	CDCl ₃	Sigma-Aldrich

¹H NMR Spectroscopy

Compound	Proton Environment	Expected/ Observed Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent	Source
7-Bromoheptanoyl Chloride	CH ₂ -C=O	~2.9	t	~7.0	CDCl ₃	Expected Value
CH ₂ -CH ₂ -C=O	~1.7	p	~7.0	CDCl ₃	Expected Value	
CH ₂ -CH ₂ Br	~1.8-1.9	p	~7.0	CDCl ₃	Expected Value	
Br-CH ₂	~3.4	t	~7.0	CDCl ₃	Expected Value	
Other CH ₂	~1.3-1.5	m	-	CDCl ₃	Expected Value	
Heptanoyl Chloride	CH ₂ -C=O	2.89	t	7.4	CDCl ₃	SDBS
CH ₂ -CH ₂ -C=O	1.70	p	7.4	CDCl ₃	SDBS	
Other CH ₂	1.32	m	-	CDCl ₃	SDBS	
CH ₃	0.90	t	6.8	CDCl ₃	SDBS	
6-Bromohexanoyl Chloride	CH ₂ -C=O	2.91	t	7.3	CDCl ₃	Sigma-Aldrich
CH ₂ -CH ₂ -C=O	1.78	p	7.3	CDCl ₃	Sigma-Aldrich	
CH ₂ -CH ₂ Br	1.90	p	6.8	CDCl ₃	Sigma-Aldrich	

Br-CH ₂	3.41	t	6.8	CDCl ₃	Sigma-Aldrich
Other CH ₂	1.51	m	-	CDCl ₃	Sigma-Aldrich

Infrared (IR) Spectroscopy

Compound	Functional Group	Expected/Observed Frequency (cm ⁻¹)	Intensity	Source
7-Bromoheptanoyl Chloride	C=O (Acyl Chloride)	~1800	Strong	Expected Value
C-H (Aliphatic)	~2850-2960	Medium-Strong	Expected Value	
C-Cl	~650-850	Medium	Expected Value	
C-Br	~500-600	Medium	Expected Value	
Heptanoyl Chloride	C=O (Acyl Chloride)	1803	Strong	SDBS
C-H (Aliphatic)	2860-2960	Medium-Strong	SDBS	
6-Bromohexanoyl Chloride	C=O (Acyl Chloride)	1805	Strong	Sigma-Aldrich
C-H (Aliphatic)	2860-2960	Medium-Strong	Sigma-Aldrich	
C-Br	560, 645	Medium	Sigma-Aldrich	

Mass Spectrometry (MS)

Compound	Ionization Mode	Expected/Observed m/z	Interpretation	Source
7-Bromoheptanoyl Chloride	Electron Ionization (EI)	226/228	[M] ⁺ molecular ion cluster (due to ⁷⁹ Br and ⁸¹ Br isotopes)	Expected Value[2]
191/193	[M-Cl] ⁺	Expected Value		
147	[M-Br] ⁺	Expected Value		
111	[M-Br-HCl] ⁺	Expected Value		
Heptanoyl Chloride	Electron Ionization (EI)	148/150	[M] ⁺ molecular ion cluster (due to ³⁵ Cl and ³⁷ Cl isotopes)	NIST Mass Spectrometry Data Center
113	[M-Cl] ⁺	NIST		
99	[CH ₃ (CH ₂) ₄ CO] ⁺	NIST		
6-Bromohexanoyl Chloride	Electron Ionization (EI)	212/214/216	[M] ⁺ molecular ion cluster (due to Br and Cl isotopes)	NIST
177/179	[M-Cl] ⁺	NIST		
133	[M-Br] ⁺	NIST		

Experimental Protocols

Synthesis of 7-Bromoheptanoyl Chloride

A typical synthesis of **7-bromoheptanoyl chloride** involves the reaction of 7-bromoheptanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[2]

Materials:

- 7-bromoheptanoic acid

- Thionyl chloride (or oxalyl chloride)
- Anhydrous dichloromethane (DCM)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-bromoheptanoic acid in anhydrous DCM.
- Slowly add an equimolar amount of thionyl chloride to the solution at room temperature with stirring.
- Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.^[2] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
- The crude **7-bromoheptanoyl chloride** can be purified by fractional distillation under reduced pressure to yield a clear oil.^[2]

Spectroscopic Characterization

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **7-bromoheptanoyl chloride** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a standard 5 mm NMR tube.

^1H and ^{13}C NMR Acquisition:

- Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- For ^1H NMR, a standard single-pulse experiment is typically sufficient.
- For ^{13}C NMR, a proton-decoupled experiment is used to obtain singlets for each unique carbon atom.
- Set appropriate acquisition parameters, including spectral width, number of scans, and relaxation delay.

Sample Preparation:

- As **7-bromoheptanoyl chloride** is a liquid, a neat sample can be analyzed.
- Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

IR Spectrum Acquisition:

- Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Perform a background scan of the empty salt plates before running the sample.

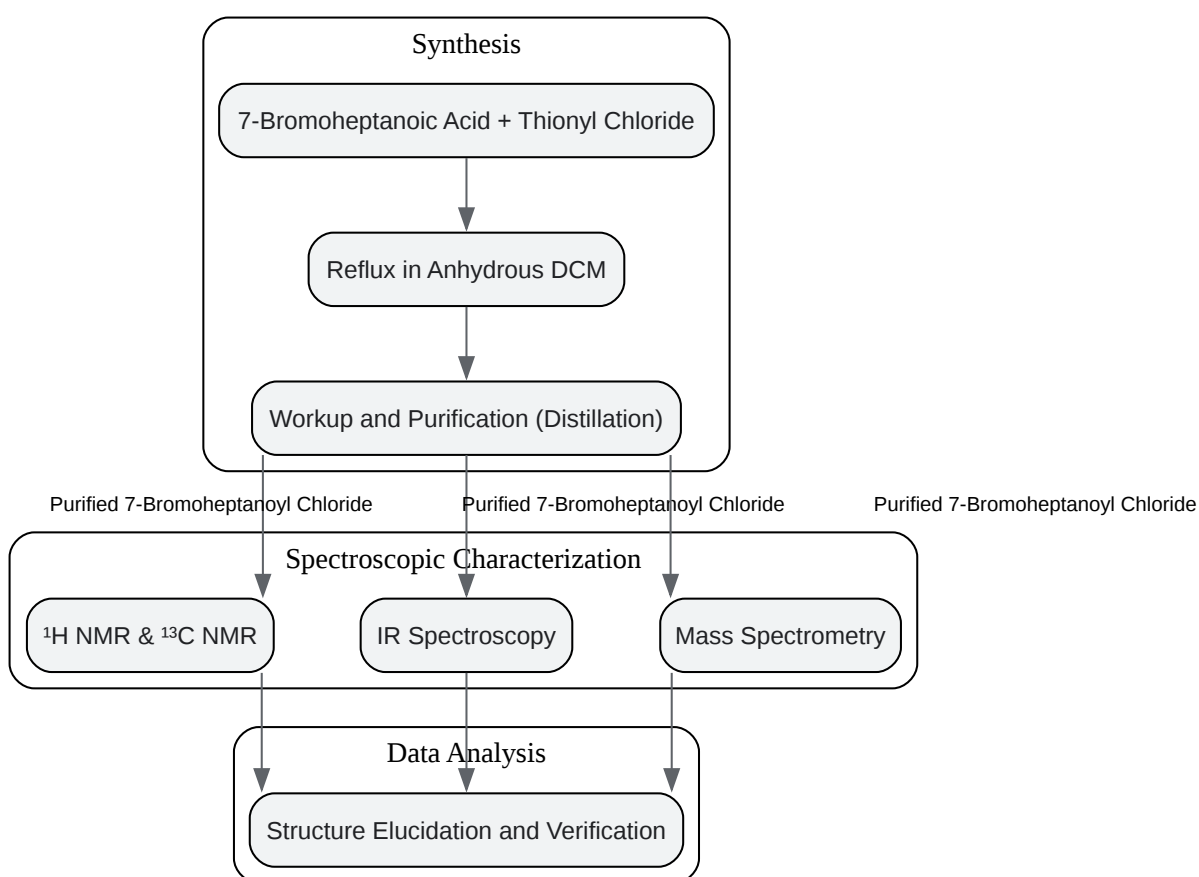
Sample Introduction and Ionization:

- Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- Electron Ionization (EI) is a common method for this type of molecule.

Mass Analysis:

- The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- A mass spectrum is generated, showing the relative abundance of each fragment.

Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis and spectroscopic characterization of **7-bromoheptanoyl chloride**.

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References

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